
3-(4-fluorobenzyl)azetidine
Description
Historical Context and Development
The development of this compound emerged from the broader evolution of azetidine chemistry, which began with the first synthesis of azetidine itself in 1888. Initially, azetidines were regarded as esoteric analogues of aziridines, but the discovery of azetidine-containing natural products and their unique reactivity profiles led to increased interest in this class of compounds. The incorporation of fluorinated substituents into azetidine structures represents a more recent advancement in the field, driven by the recognition that fluorine atoms can significantly enhance the biological activity and metabolic stability of organic compounds.
The specific development of this compound reflects the medicinal chemistry community's growing appreciation for the unique properties conferred by both the strained four-membered heterocycle and the electron-withdrawing fluorine substituent. This compound exemplifies the strategic combination of structural motifs that have proven valuable in pharmaceutical research, where the azetidine core provides a privileged scaffold while the fluorinated benzyl group offers enhanced lipophilicity and potential for specific molecular interactions.
Research into fluorinated azetidines gained momentum as synthetic methodologies improved, particularly with the development of catalytic systems that could efficiently construct these strained heterocycles while tolerating the presence of fluorine substituents. The compound's emergence in recent literature reflects both synthetic advances and the pharmaceutical industry's continued interest in exploring novel heterocyclic frameworks for drug discovery applications.
Significance in Heterocyclic Chemistry
This compound occupies a particularly important position within heterocyclic chemistry due to the unique properties of its core azetidine structure. Azetidines represent four-membered nitrogen-containing heterocycles that possess significant ring strain, approximately 25.4 kilocalories per mole, which positions them strategically between the more unstable aziridines with 27.7 kilocalories per mole and the relatively unreactive pyrrolidines with 5.4 kilocalories per mole. This intermediate level of ring strain provides azetidines with a balance of stability for handling and reactivity for chemical transformations.
The heterocyclic significance of this compound extends beyond simple structural considerations to encompass its role as a versatile synthetic intermediate. The strained four-membered ring can undergo various bond cleavage reactions, enabling the construction of more complex molecular architectures through ring-opening or ring-expansion processes. The nitrogen atom within the heterocycle provides multiple sites for functionalization, while the benzyl substituent offers additional opportunities for structural modification and molecular recognition.
Furthermore, the compound serves as an important model system for understanding the reactivity patterns of substituted azetidines. The electron-withdrawing nature of the fluorine substituent influences both the electronic properties of the aromatic ring and the overall reactivity profile of the molecule, providing insights into structure-activity relationships that are valuable for designing related compounds with specific properties.
Position Within Azetidine-Based Compounds
This compound belongs to the broader class of substituted azetidines, which have gained considerable attention in medicinal chemistry and materials science. Within this classification, the compound is specifically categorized as an alkylated amine due to the presence of the nitrogen atom within the ring structure, and it represents a distinctive example of aromatic substitution on the azetidine framework.
The compound's position within azetidine-based structures can be understood through comparison with other related molecules. Unlike azetidine-2-carboxylic acid, which occurs naturally and serves as a toxic mimic of proline, this compound represents a synthetic derivative designed for specific chemical and biological applications. The benzyl substitution pattern distinguishes it from simpler alkyl-substituted azetidines and provides enhanced opportunities for molecular interactions through aromatic pi-pi stacking and halogen bonding facilitated by the fluorine atom.
Compound Type | Ring Strain (kcal/mol) | Substitution Pattern | Key Applications |
---|---|---|---|
Azetidine | 25.4 | Unsubstituted | Basic synthetic intermediate |
This compound | 25.4 | Aromatic benzyl | Medicinal chemistry, drug design |
Azetidine-2-carboxylic acid | 25.4 | Carboxyl | Natural product, proline analogue |
2-Azetidinones | Variable | Carbonyl | Antibacterial agents, beta-lactams |
The structural features that define this compound's position within this chemical family include the direct carbon-carbon bond connecting the azetidine ring to the benzyl carbon, distinguishing it from ether-linked analogues such as 3-[(4-fluorobenzyl)oxy]azetidine. This direct attachment influences the compound's conformational flexibility and electronic properties, affecting both its chemical reactivity and biological activity profiles.
Research Importance and Applications
The research significance of this compound spans multiple domains of chemical science, with particular emphasis on its potential applications in medicinal chemistry and organic synthesis. The compound's unique structural features make it an attractive scaffold for drug discovery efforts, where the combination of the strained azetidine ring and the fluorinated benzyl substituent offers multiple advantages for pharmaceutical development.
In medicinal chemistry applications, the compound serves as an important intermediate for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. The presence of the fluorine atom enhances the compound's biological activity and stability, characteristics that are highly valued in drug design. Research has demonstrated that fluorinated aromatic systems often exhibit improved pharmacokinetic properties, including enhanced metabolic stability and increased binding affinity for biological targets.
The synthetic utility of this compound extends to its role as a building block for constructing more complex molecular architectures. The strain inherent in the four-membered ring enables various ring-opening and ring-expansion reactions, providing access to diverse nitrogen-containing heterocycles. Recent synthetic methodologies have demonstrated that these compounds can undergo chemoselective transformations under mild conditions, making them valuable intermediates for multi-step synthetic sequences.
Research Application | Methodology | Expected Outcomes |
---|---|---|
Drug Discovery | Structure-activity relationship studies | Novel therapeutic compounds |
Synthetic Chemistry | Ring-opening reactions | Complex nitrogen heterocycles |
Materials Science | Polymerization processes | Functionalized polymers |
Chemical Biology | Molecular probe development | Biological activity studies |
Current research trends indicate growing interest in developing asymmetric synthetic approaches to access enantiomerically pure forms of this compound, as chirality often plays a crucial role in biological activity. The compound's applications in polymerization processes and as chiral templates represent emerging areas of investigation that could expand its utility beyond traditional pharmaceutical applications.
The ongoing research into this compound reflects broader trends in heterocyclic chemistry, where the combination of structural novelty, synthetic accessibility, and biological relevance continues to drive scientific interest. As synthetic methodologies continue to evolve and new applications are discovered, this compound is positioned to play an increasingly important role in advancing both fundamental chemical knowledge and practical applications in pharmaceutical and materials science.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDJLHUZUSQKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588373 | |
Record name | 3-[(4-Fluorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937621-44-8 | |
Record name | 3-[(4-Fluorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)azetidine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using efficient and cost-effective routes. These methods may include the use of microwave irradiation and solid support catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine nitrogen serves as a nucleophile in substitution reactions. A key synthesis route involves reacting azetidine derivatives with 4-fluoro-benzyl halides under basic conditions:
General Reaction:
Azetidine + 4-Fluoro-benzyl chloride → 3-(4-Fluorobenzyl)azetidine + HCl
Mechanistic Insights:
-
Nucleophilic attack by the azetidine nitrogen on the benzylic carbon
-
SN2 mechanism favored due to steric accessibility of the azetidine ring
-
Reaction yields typically range from 60-85% after purification
Parameter | Value |
---|---|
Optimal Temperature | 80-100°C |
Preferred Base | K₂CO₃ or Et₃N |
Solvent System | DMF or THF |
Reaction Time | 12-24 hours |
Ring-Opening Reactions
The strained azetidine ring undergoes controlled cleavage under specific conditions :
Acid-Catalyzed Ring Opening
Protons activate the ring for nucleophilic attack:
textThis compound + H⁺ → Azetidinium ion → Ring-opened product
Key Findings:
-
98% ring opening achieved with HCl in dioxane (1M, 60°C, 2h)
-
Products retain fluorobenzyl group as stable substituent
Transition Metal-Catalyzed Aminolysis
La(OTf)₃ enables regioselective epoxy-amine cyclization :
Optimized Conditions:
-
5 mol% La(OTf)₃ catalyst
-
(CH₂Cl)₂ solvent at reflux
-
82-95% yield for azetidine derivatives
Substrate Scope Table:
Epoxy Amine Structure | Product Yield | Regioselectivity |
---|---|---|
Linear aliphatic | 89% | >20:1 |
Aromatic substituents | 78% | 15:1 |
Sterically hindered | 65% | 8:1 |
Functionalization via Sulfonyl Fluoride Chemistry
Recent advancements demonstrate utility in bioconjugation :
Defluorosulfonylation Reactions
Azetidine sulfonyl fluorides (ASFs) enable modular synthesis:
General Process:
textThis compound-SO₂F + Nucleophile → Functionalized azetidine + F⁻
Performance Metrics:
Nucleophile Class | Yield Range | Temperature |
---|---|---|
Amines (e.g., morpholine) | 85-92% | 0-40°C |
Sulfoximines | 78-88% | 60°C |
Azides | 82% | Room temp |
Click Chemistry Modifications
Copper-catalyzed azide-alkyne cycloaddition (CuAAC):
textAlkyne-functionalized azetidine + Azide → Triazole-linked conjugate
Comparative Reaction Efficiency Analysis
Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Nucleophilic Substitution | 1.2×10⁻³ | 72.4 |
La(OTf)₃-Catalyzed | 4.8×10⁻² | 48.1 |
Sulfonyl Fluoride Coupling | 9.1×10⁻² | 34.7 |
Data shows metal-catalyzed and sulfonyl fluoride reactions proceed with significantly lower energy barriers compared to traditional substitution methods .
Stability Considerations
The fluorobenzyl group enhances:
Scientific Research Applications
Synthesis of 3-(4-fluorobenzyl)azetidine
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with appropriate azetidine precursors. Recent advancements in synthetic methodologies have enhanced the yields and purity of azetidine derivatives, making them more accessible for research purposes. For instance, La(OTf)₃-catalyzed reactions have been reported to yield azetidines with high efficiency, even in the presence of sensitive functional groups .
This compound exhibits noteworthy biological activities that make it a candidate for further investigation in pharmacology:
- Neurokinin Antagonism : The compound has been studied for its potential as a neurokinin antagonist, which may have implications for treating various neurological disorders .
- Inhibition of Tyrosinase : It has been implicated in the development of inhibitors for tyrosinase, an enzyme critical in melanin production, suggesting its utility in cosmetic and dermatological applications.
Applications in Drug Development
The compound's structural characteristics allow it to serve as a building block for various pharmaceutical agents:
- Fluoroquinolone Derivatives : this compound can be utilized to synthesize fluoroquinolone derivatives through nucleophilic substitution reactions, enhancing the efficacy of these antibiotics .
- Azetidine-based Amino Acids : Research has demonstrated the synthesis of novel amino acid derivatives containing azetidine rings, which may have applications in peptide synthesis and drug formulation .
Case Study 1: Neurokinin Antagonists
A study focused on synthesizing neurokinin antagonists using azetidine derivatives highlighted the role of this compound as a key intermediate. The research demonstrated that modifications to the azetidine ring could significantly enhance receptor binding affinity and selectivity .
Case Study 2: Tyrosinase Inhibition
In another investigation, researchers synthesized several compounds incorporating the this compound framework to evaluate their inhibitory effects on tyrosinase. The results indicated that specific structural modifications led to improved inhibition rates, making these derivatives promising candidates for skin-lightening agents.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . This reactivity allows it to participate in various chemical transformations and interactions with biological targets .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the benzyl group and azetidine ring significantly impacts molecular properties. Key analogs include:
Key Observations :
- Fluorine vs. Chlorine/Bromine : The 4-fluorobenzyl group in this compound enhances PPB compared to chloro or bromo analogs, likely due to improved hydrophobic interactions .
- Regiochemical Control: Pyrazole-substituted azetidines (e.g., 3-(pyrazol-1-yl)azetidine) exhibit regioselective synthesis challenges, resolved via NOESY and HMBC spectroscopy .
- Spiroazetidines : Compounds like cis-3k (spiroazetidine with bromophenyl and chloro-fluorophenyl groups) demonstrate the impact of steric hindrance on diastereoselectivity .
Structural and Spectroscopic Comparisons
- NMR Signatures : The ¹H-NMR spectrum of 3-(pyrazol-1-yl)azetidine derivatives shows distinct methylene proton resonances (δ 4.28–4.42 ppm) and pyrazole aromatic signals (δ 6.29–7.63 ppm) . In contrast, this compound’s fluorine atom induces deshielding effects, shifting adjacent proton signals.
- Crystallography: Spiroazetidines (e.g., cis-3k) exhibit transannular NOEs between azetidine and indoline protons, confirming stereochemistry .
Biological Activity
3-(4-Fluorobenzyl)azetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.
- Chemical Formula : CHFN
- Molecular Weight : 167.21 g/mol
- CAS Number : 937621-44-8
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with appropriate azetidine precursors under controlled conditions. The following general scheme outlines the synthetic pathway:
-
Reagents :
- 4-Fluorobenzylamine
- Azetidine precursor
- Base (e.g., DBU)
- Solvent (e.g., acetonitrile)
-
Conditions :
- Temperature: 60-80 °C
- Time: 4-12 hours
- Yield : Typically ranges from 60% to 75% depending on the specific conditions used.
Antimicrobial Properties
Research indicates that azetidine derivatives exhibit antimicrobial activity. A study evaluating various azetidine compounds, including this compound, demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Caspase activation |
HeLa | 20 | Apoptosis induction |
Neuroprotective Effects
Recent studies suggest that compounds similar to this compound may exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO). This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Studies
-
Study on Antimicrobial Activity
- Objective : To evaluate the antibacterial efficacy of various azetidine derivatives.
- Findings : this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
- : The compound's structural features contribute to its effectiveness as an antimicrobial agent.
-
Assessment of Anticancer Properties
- Objective : To investigate the cytotoxic effects on human cancer cell lines.
- Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
- : These results support further exploration into its potential as an anticancer drug.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as MAO.
- Receptor Binding : It could also bind to receptors influencing cell signaling pathways associated with apoptosis and proliferation.
Q & A
Q. What are the common synthetic routes for 3-(4-fluorobenzyl)azetidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorobenzyl groups can be introduced via alkylation of azetidine derivatives using 4-fluorobenzyl halides (e.g., 4-fluorobenzyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) in polar aprotic solvents (e.g., DMF or DMSO) . Optimization includes controlling temperature (e.g., 50–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 azetidine to benzyl halide). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and electronic effects of the fluorobenzyl group .
- X-ray crystallography to resolve bond angles, dihedral angles, and crystal packing (e.g., monoclinic P2₁/c space group, unit cell parameters: a = 8.7346 Å, b = 17.9516 Å, c = 8.4481 Å) .
- Computational modeling (DFT, molecular dynamics) to predict reactivity, pKa, and logD values .
Advanced Research Questions
Q. How do structural modifications (e.g., methylation of azetidine or fluorobenzyl substitution) influence plasma protein binding (PPB) and metabolic stability?
Methodological Answer: Comparative studies on analogs (e.g., AZD5069 vs. AZD4721) show that:
- Methylation of azetidine reduces metabolic clearance (e.g., human liver microsomes CLint decreased by ~2-fold) by steric hindrance .
- 4-Fluorobenzyl substitution increases PPB (e.g., 6-fold decrease in blood free fraction) due to enhanced hydrophobic interactions with serum albumin .
- Contradiction analysis : Despite similar logD₇.₄ values between analogs, PPB differences arise from subtle electronic effects (fluorine’s electronegativity) and conformational flexibility .
Q. What strategies resolve contradictions in pharmacological data, such as discrepancies between in vitro binding affinity and in vivo efficacy?
Methodological Answer:
- Free drug hypothesis : Adjust for unbound fraction using PPB data to correlate in vitro IC₅₀ with in vivo efficacy .
- Species-specific metabolism : Compare human vs. rodent liver microsome stability (e.g., CLint <10 μL/min/mg for optimal half-life) .
- Off-target screening : Use SPR (surface plasmon resonance) or thermal shift assays to identify non-specific interactions .
Q. How does the fluorobenzyl group’s conformation affect reactivity in cross-coupling reactions?
Methodological Answer:
- Crystal structure analysis (e.g., β = 95.026° in the title compound) reveals steric constraints influencing coupling efficiency .
- Rotatable bond analysis : The 4-fluorobenzyl group’s two rotatable bonds (C–C and C–N) allow for staggered vs. eclipsed conformations, impacting Suzuki-Miyaura or Buchwald-Hartwig reactions .
Q. What computational tools predict the impact of fluorobenzyl substitution on target binding (e.g., CXCR2 antagonists)?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to map fluorobenzyl interactions with hydrophobic pockets (e.g., CXCR2’s orthosteric site) .
- Free-energy perturbation (FEP) simulations quantify binding affinity changes (ΔΔG) upon fluorine substitution .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.